

Solubility of 2-Cyano-3-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-3-nitropyridine

Cat. No.: B1583967

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Cyano-3-nitropyridine** in Organic Solvents

Abstract

2-Cyano-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.^{[1][2]} Its utility in drug discovery and materials science is significant, serving as a precursor to a variety of biologically active compounds.^[1] A fundamental understanding of its solubility in organic solvents is paramount for the optimization of reaction conditions, purification processes like crystallization, and the development of viable formulations. This guide provides a comprehensive technical overview of the solubility characteristics of **2-cyano-3-nitropyridine**. In the absence of extensive published quantitative data, this document establishes a robust predictive framework using Hansen Solubility Parameters (HSP) and furnishes detailed, field-proven experimental protocols for the precise determination of its solubility.

Physicochemical Profile of 2-Cyano-3-nitropyridine

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of **2-cyano-3-nitropyridine** is characterized by a pyridine ring substituted with two strong electron-withdrawing groups: a cyano (-C≡N) group at position 2 and a nitro (-NO₂) group at position 3. These functional groups, along with the nitrogen atom in the aromatic ring, impart a significant dipole moment and the potential for specific intermolecular interactions, governing its behavior in various solvents.

Table 1: Core Physicochemical Properties of **2-Cyano-3-nitropyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₃ N ₃ O ₂	[3][4]
Molecular Weight	149.11 g/mol	[3][4]
Appearance	Yellow to brown solid/powder	[1][5]
Melting Point	146 - 148 °C	[5]
CAS Number	51315-07-2	[4]
Computed XLogP3	0.7	[3]

The presence of the polar nitro and cyano groups suggests that while the compound is insoluble in water, it is expected to be soluble in a range of common organic solvents.[5] The key to efficient process development lies in moving beyond qualitative statements to a quantitative and predictive understanding.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To systematically predict the solubility of **2-cyano-3-nitropyridine**, we employ the Hansen Solubility Parameter (HSP) theory. This model is a powerful tool that disaggregates the total cohesive energy density of a substance into three components, based on the principle that "like dissolves like".[6][7] If the HSP profile of a solute is similar to that of a solvent, there is a high probability of significant solubility.

The three parameters are:

- δD (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuating dipoles in molecules.
- δP (Polar): Quantifies the energy from permanent dipole-dipole interactions.
- δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonding forces, which are strong electrostatic interactions.

The total Hildebrand solubility parameter (δt) is related to the three Hansen parameters by the equation: $\delta t^2 = \delta D^2 + \delta P^2 + \delta H^2$

The similarity between a solute (1) and a solvent (2) is calculated as the "distance" (R_a) between them in the three-dimensional Hansen space:

$$(R_a)^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2 [6]$$

A smaller R_a value signifies a greater affinity between the solute and solvent, and thus a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 2-Cyano-3-nitropyridine

As experimentally derived HSP values for **2-cyano-3-nitropyridine** are not available, we have estimated them using the well-established group contribution method of Stefanis and Panayiotou.[3][8] This method allows for the calculation of HSP values from a molecule's chemical structure by summing the contributions of its constituent functional groups.

Table 2: Estimated Hansen Solubility Parameters for **2-Cyano-3-nitropyridine**

Parameter	Estimated Value (MPa ^{0.5})
δD (Dispersion)	19.5
δP (Polar)	14.5
δH (Hydrogen Bonding)	6.0

Disclaimer: These values are estimations based on a group contribution method and should be used as a predictive guide. Experimental verification is essential for critical applications.

Predicted Solubility Profile Across Organic Solvents

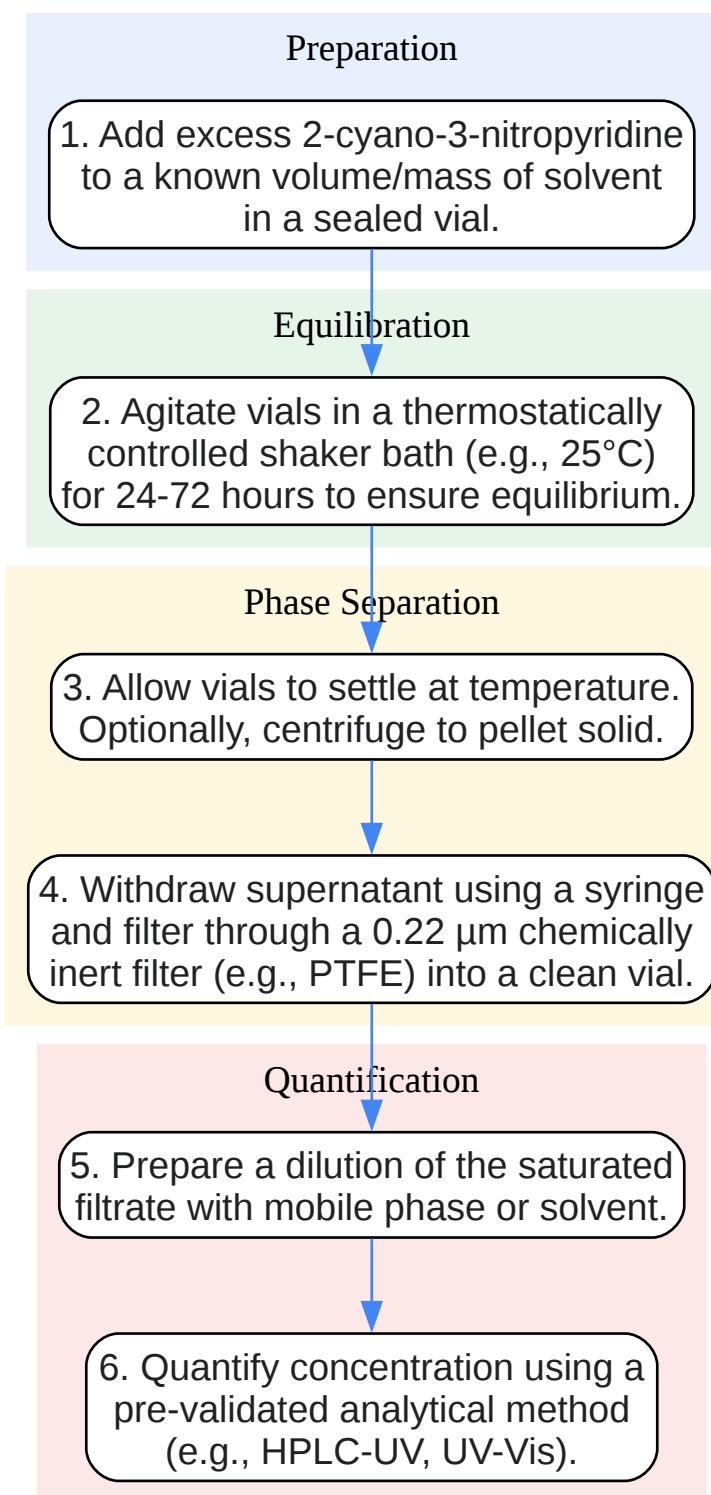
Using the estimated HSP for **2-cyano-3-nitropyridine**, we can predict its relative solubility in a wide array of organic solvents. The following table ranks solvents by their calculated HSP distance (R_a) to the solute. Solvents with the lowest R_a values are predicted to be the most effective.

Table 3: Predicted Affinity of Organic Solvents for **2-Cyano-3-nitropyridine** Based on HSP Distance (Ra)

Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})	Ra (Predicted Affinity)	Classification
N,N-Dimethylformamide (DMF)	17.4	13.7	11.3	6.6	High
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	6.7	High
N-Methyl-2-pyrrolidone (NMP)	18.0	12.3	7.2	6.7	High
Acetonitrile	15.3	18.0	6.1	9.5	High
Dichloromethane	18.2	6.3	6.1	11.0	Medium
Acetone	15.5	10.4	7.0	11.2	Medium
Tetrahydrofuran (THF)	16.8	5.7	8.0	12.6	Medium
Chloroform	17.8	3.1	5.7	13.5	Medium
Ethyl Acetate	15.8	5.3	7.2	14.2	Low
2-Propanol	15.8	6.1	16.4	15.8	Low
Ethanol	15.8	8.8	19.4	16.6	Low
Methanol	15.1	12.3	22.3	18.7	Low
Toluene	18.0	1.4	2.0	19.3	Very Low
Hexane	14.9	0.0	0.0	23.1	Very Low

(Solvent HSP data sourced from established databases).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Interpretation of Predictive Data: The analysis strongly suggests that polar aprotic solvents such as DMF, DMSO, and NMP are excellent candidates for dissolving **2-cyano-3-nitropyridine**. This aligns with the highly polar nature (high δP) estimated for the solute. Halogenated solvents like dichloromethane and ketones like acetone are predicted to be moderately effective. Alcohols, despite their high polarity, show a larger R_a value due to a mismatch in the hydrogen bonding (δH) component; the solute has limited hydrogen bonding capability compared to these protic solvents. Nonpolar solvents like toluene and hexane are predicted to be very poor solvents, as expected.


Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions provide invaluable guidance, but must be validated by empirical data. The Isothermal Shake-Flask Method is the gold-standard for determining the equilibrium solubility of a solid compound in a solvent.[\[12\]](#)

Principle

A surplus of the solid solute is agitated in the solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is precisely measured using a suitable analytical technique.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

- Preparation:
 - Accurately weigh a surplus amount of **2-cyano-3-nitropyridine** (e.g., 50-100 mg) into a series of glass vials (e.g., 4 mL). A surplus is visually confirmed by the presence of undissolved solid at the end of the experiment.
 - Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A kinetic study can be performed to determine the minimum time required.
- Phase Separation:
 - Remove the vials from the shaker and place them in a rack within the same temperature-controlled environment for at least 30 minutes to allow solid particles to settle.
 - For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
 - Carefully draw the clear supernatant using a syringe. Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the saturated solution into a clean, pre-weighed vial for analysis. This step is critical to ensure no solid particles are transferred.
- Quantification:
 - Accurately prepare a dilution of the filtered saturated solution with the appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical method.

- Analyze the diluted sample using a calibrated analytical method as described below.

Analytical Quantification Techniques

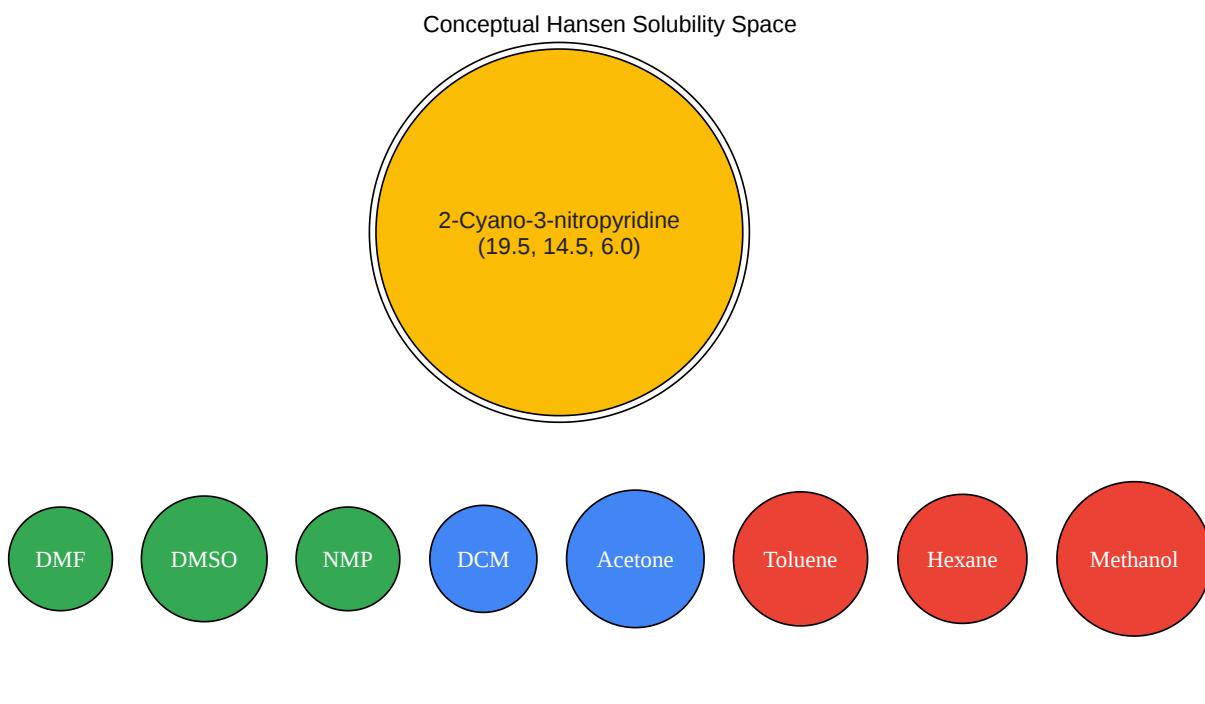
The aromatic and conjugated nature of **2-cyano-3-nitropyridine** makes it an excellent candidate for quantification by UV-based methods.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.

- Hypothetical HPLC Method Parameters:

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm (or the determined λ_{max})
- Injection Volume: 10 μ L
- Column Temperature: 25 °C
- Calibration: Prepare a series of standard solutions of **2-cyano-3-nitropyridine** of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity ($R^2 > 0.999$) over the desired concentration range.
- Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.


B. UV-Visible Spectroscopy

For rapid, high-throughput screening, UV-Vis spectroscopy is a viable alternative, provided the solvent does not interfere at the analysis wavelength.

- Procedure:
 - Scan a dilute solution of **2-cyano-3-nitropyridine** in the chosen solvent from 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}).
 - Prepare a series of standard solutions of known concentration.
 - Measure the absorbance of each standard at the λ_{max} .
 - Construct a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).
- Calculation: Measure the absorbance of the appropriately diluted saturated solution and use the calibration curve to determine its concentration.

Visualization of the HSP Concept

The relationship between the solute and various solvents can be visualized in a 3D Hansen space. Good solvents will cluster within an imaginary "solubility sphere" around the solute.

[Click to download full resolution via product page](#)

Caption: Solute-Solvent Affinity in Hansen Space.

Conclusion

While published quantitative solubility data for **2-cyano-3-nitropyridine** is scarce, a robust understanding of its solubility profile can be achieved through a synergistic approach. The theoretical framework of Hansen Solubility Parameters provides powerful, actionable predictions, identifying polar aprotic solvents like DMF and DMSO as prime candidates for achieving high solubility. This guide grounds these predictions in practice by providing a detailed, self-validating experimental protocol for the accurate determination of solubility via the isothermal shake-flask method coupled with modern analytical techniques. By integrating predictive theory with rigorous experimental methodology, researchers, scientists, and drug

development professionals can confidently handle and optimize processes involving this critical chemical intermediate.

References

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. *ACS Omega*, 3(12), 17843–17850.
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. *PMC*.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. *International Journal of Thermophysics*, 29(2), 568-585.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568586, **2-Cyano-3-nitropyridine**. PubChem.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Justesen, D. R., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. *Chinese Journal of Chemical Engineering*, 31, 186-197.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Kinam Park. (n.d.). Hansen Solubility Parameters.
- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. *Journal of Chemical Reviews*.
- ResearchGate. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
- Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- SciSpace. (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Chem-Impex. (n.d.). **2-Cyano-3-nitropyridine**.
- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Scribd. (n.d.). Hansen Solubility parameters values list.
- SciSpace. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Wikipedia. (n.d.). Ultraviolet-visible spectroscopy.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of **2-Cyano-3-nitropyridine**: Synthesis Routes and Reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [kinampark.com](https://www.kinampark.com) [kinampark.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. [scribd.com](https://www.scribd.com) [scribd.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. [kinampark.com](https://www.kinampark.com) [kinampark.com]
- 8. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [[accudynetest.com](https://www.accudynetest.com)]
- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Solubility of 2-Cyano-3-nitropyridine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583967#solubility-of-2-cyano-3-nitropyridine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com